



# Application Notes and Protocols: Gene Expression Profiling of CC-122 Treated DLBCL Cells

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Compound of Interest		
Compound Name:	PF-122	
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## Introduction

Diffuse Large B-cell Lymphoma (DLBCL) is an aggressive and heterogeneous malignancy. While immunochemotherapy has improved outcomes, a significant number of patients experience refractory or relapsed disease, highlighting the need for novel therapeutic strategies. CC-122 (Avadomide) is a novel small molecule agent that modulates the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3][4] In DLBCL, CC-122 binding to CRBN leads to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3][4] These transcription factors are crucial for B-cell development and function. Their degradation by CC-122 results in both direct anti-tumor effects and immunomodulatory activities.[1][2]

Mechanistically, the degradation of Ikaros and Aiolos leads to the de-repression of interferon-stimulated genes (ISGs), mimicking an interferon (IFN) response that can induce apoptosis in both Activated B-Cell-like (ABC) and Germinal Center B-cell-like (GCB) DLBCL subtypes.[2][3] [4] This activity profile distinguishes CC-122 from other immunomodulatory agents that show preferential activity in the ABC subtype.[2] Furthermore, the degradation of Ikaros and Aiolos in T-cells enhances interleukin-2 (IL-2) production, contributing to an anti-lymphoma immune response.[1]



This document provides detailed application notes on the gene expression profiling of DLBCL cells treated with CC-122, including illustrative data and comprehensive experimental protocols.

# **Data Presentation**

The following tables summarize illustrative quantitative data representing the expected gene expression changes in DLBCL cells following treatment with CC-122. This data is based on published literature describing the upregulation of interferon-stimulated genes.

Table 1: Illustrative Gene Expression Changes in DLBCL Cell Lines Treated with CC-122



Gene Symbol	Gene Name	Fold Change (CC- 122 vs. Control)	p-value
IRF7	Interferon Regulatory Factor 7	8.5	< 0.001
IFIT1	Interferon Induced Protein With Tetratricopeptide Repeats 1	12.2	< 0.001
IFIT3	Interferon Induced Protein With Tetratricopeptide Repeats 3	15.1	< 0.001
DDX58	DExD/H-Box Helicase 58 (also known as RIG-I)	10.8	< 0.001
OAS1	2'-5'-Oligoadenylate Synthetase 1	7.9	< 0.001
MX1	MX Dynamin Like GTPase 1	9.3	< 0.001
STAT1	Signal Transducer and Activator of Transcription 1	6.5	< 0.001
ISG15	ISG15 Ubiquitin Like Modifier	11.5	< 0.001

Note: This table presents illustrative data based on the known mechanism of CC-122. Actual results may vary depending on the cell line, experimental conditions, and data analysis methods.

# **Experimental Protocols**



The following protocols provide a detailed methodology for the treatment of DLBCL cells with CC-122 and subsequent gene expression profiling using RNA sequencing.

### **Protocol 1: Culture and Treatment of DLBCL Cell Lines**

- · Cell Culture:
  - Culture DLBCL cell lines (e.g., TMD8 for ABC subtype, SU-DHL-4 for GCB subtype) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
  - Maintain cells in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
  - Ensure cells are in the logarithmic growth phase before treatment.
- CC-122 Preparation:
  - Prepare a stock solution of CC-122 (Avadomide) in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.
  - Store the stock solution at -20°C.
  - $\circ$  Further dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.1  $\mu$ M, 1  $\mu$ M, 10  $\mu$ M) immediately before use.
- Cell Treatment:
  - Seed DLBCL cells in 6-well plates at a density of 5 x 10<sup>5</sup> cells/mL.
  - Treat the cells with varying concentrations of CC-122 or with DMSO as a vehicle control.
  - Incubate the treated cells for 24 hours.

## **Protocol 2: RNA Extraction and Quality Control**

- Cell Lysis and Homogenization:
  - Harvest the cells by centrifugation.



- Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells using a suitable lysis buffer (e.g., TRIzol reagent) according to the manufacturer's instructions.
- Homogenize the lysate by passing it through a fine-gauge needle.

#### RNA Isolation:

- Perform RNA isolation using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or phenolchloroform extraction followed by ethanol precipitation.
- Include an on-column DNase digestion step to remove any contaminating genomic DNA.

### RNA Quality Control:

- Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
- Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended for RNA sequencing.

# Protocol 3: RNA Sequencing Library Preparation and Sequencing

- mRNA Enrichment:
  - Enrich for messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads to capture the poly(A) tails of mRNA molecules.
- RNA Fragmentation and cDNA Synthesis:
  - Fragment the enriched mRNA into smaller pieces.
  - Synthesize first-strand complementary DNA (cDNA) from the fragmented mRNA using reverse transcriptase and random primers.
  - Synthesize the second strand of cDNA using DNA polymerase I.



### • Library Preparation:

- Perform end-repair on the double-stranded cDNA fragments to create blunt ends.
- A-tail the cDNA fragments by adding a single adenosine nucleotide to the 3' ends.
- Ligate sequencing adapters to the A-tailed cDNA fragments. These adapters contain sequences for primer binding for amplification and sequencing.
- Amplify the adapter-ligated library by PCR to generate a sufficient quantity for sequencing.
- Library Quality Control and Sequencing:
  - Assess the quality and size distribution of the prepared library using an automated electrophoresis system.
  - · Quantify the library using qPCR.
  - Perform high-throughput sequencing of the prepared library on a suitable platform (e.g., Illumina NovaSeq).

# **Protocol 4: Bioinformatic Analysis of RNA-Seq Data**

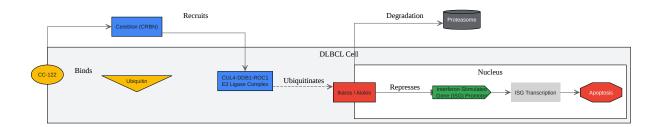
- Quality Control of Raw Sequencing Reads:
  - Use tools like FastQC to assess the quality of the raw sequencing reads.
  - Trim adapter sequences and low-quality bases from the reads using tools like
     Trimmomatic.
- Alignment to a Reference Genome:
  - Align the trimmed reads to a human reference genome (e.g., GRCh38) using a spliceaware aligner such as STAR.
- Quantification of Gene Expression:
  - Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.



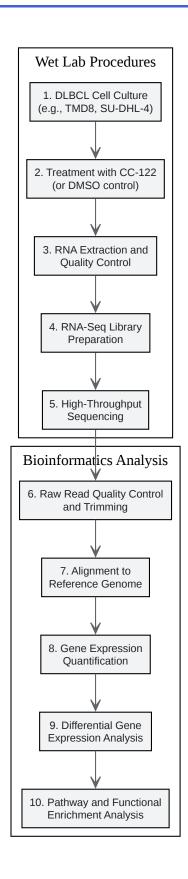
- Differential Gene Expression Analysis:
  - Perform differential gene expression analysis between CC-122 treated and control samples using packages like DESeq2 or edgeR in R.
  - Identify genes with a statistically significant change in expression (e.g., adjusted p-value <</li>
     0.05) and a fold change greater than a defined threshold (e.g., |log2(fold change)| > 1).
- Pathway and Functional Enrichment Analysis:
  - Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome)
     on the list of differentially expressed genes using tools like GSEA or DAVID to identify
     significantly enriched biological pathways.

# **Mandatory Visualizations**









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### References

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